3,4,3-Li(1,2-hopo)

Decorporation Plutonium Oral Bioavailability

Internal radionuclide contamination with plutonium, americium, or uranium demands an orally bioavailable, broad-spectrum chelator suitable for mass-casualty deployment. 3,4,3-Li(1,2-HOPO) directly addresses the logistical and efficacy gaps left by IV-only DTPA. • Oral formulation enables rapid mass distribution and self-administration, removing IV bottlenecks in emergency response. • 10-100× greater potency than DTPA; effective against Pu, Am, U, Np, and Cm; demonstrated prophylactic efficacy 48 h pre-exposure. • 10-fold superior actinide body burden reduction in wound contamination models vs. DTPA at equivalent regimens.

Molecular Formula C34H38N8O12
Molecular Weight 750.7 g/mol
CAS No. 110874-36-7
Cat. No. B1673871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,3-Li(1,2-hopo)
CAS110874-36-7
Synonyms1,5,10,14-tetra(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
3,4,3-LI(1,2-HOPO)
3,4,3LI(1,2-HOPO)
Molecular FormulaC34H38N8O12
Molecular Weight750.7 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)O
InChIInChI=1S/C34H38N8O12/c43-27-13-3-9-23(39(27)51)31(47)35-17-7-21-37(33(49)25-11-5-15-29(45)41(25)53)19-1-2-20-38(34(50)26-12-6-16-30(46)42(26)54)22-8-18-36-32(48)24-10-4-14-28(44)40(24)52/h3-6,9-16,51-54H,1-2,7-8,17-22H2,(H,35,47)(H,36,48)
InChIKeyKUWKQASGHNTJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,4,3-Li(1,2-HOPO) for Actinide Decorporation: A Procurement-Focused Overview of a Preclinical Chelator Candidate


3,4,3-Li(1,2-HOPO) (CAS: 110874-36-7) is an octadentate hydroxypyridinonate (HOPO) ligand under development as an actinide decorporation agent for treating internal contamination with radionuclides like plutonium and americium [1]. It is a siderophore-inspired chelator designed to form highly stable, water-soluble complexes with f-block metal ions, facilitating their excretion [2]. Unlike the currently approved chelator diethylenetriaminepentaacetic acid (DTPA), 3,4,3-Li(1,2-HOPO) has demonstrated significant oral bioavailability and a broader spectrum of efficacy, and it received an Investigational New Drug (IND) designation from the U.S. FDA in 2014 [3][4].

Why 3,4,3-Li(1,2-HOPO) Cannot Be Replaced by Generic DTPA for Effective Actinide Decorporation


Generic substitution with the standard-of-care DTPA is not a viable strategy for achieving optimal decorporation outcomes. DTPA suffers from poor oral bioavailability, necessitating intravenous administration and limiting its utility in mass-casualty radiological events [1]. Furthermore, DTPA exhibits a narrower spectrum of activity, showing limited efficacy against key actinides such as uranium and neptunium [2]. In contrast, 3,4,3-Li(1,2-HOPO) is orally active, offers a broader actinide chelation profile, and demonstrates superior potency, with effective doses often being 10- to 100-fold lower than those required for DTPA [3][4]. These critical pharmacokinetic and efficacy differences preclude simple interchangeability and justify the selection of 3,4,3-Li(1,2-HOPO) for advanced development and stockpiling.

Quantitative Differentiation of 3,4,3-Li(1,2-HOPO): Head-to-Head Evidence for Procurement and Research Selection


Superior Oral Efficacy in Reducing Plutonium Body Burden Compared to DTPA

In a head-to-head study in mice, oral administration of 3,4,3-Li(1,2-HOPO) demonstrated significantly greater reduction of systemic plutonium burden compared to a three-fold higher dose of the current standard-of-care, CaNa3-DTPA [1].

Decorporation Plutonium Oral Bioavailability

Enhanced Decorporation of Plutonium and Americium from Simulated Wound Contamination

In a rat model of simulated wound contamination, 3,4,3-Li(1,2-HOPO) was dramatically more effective than DTPA at removing both plutonium and americium, even when DTPA was used at a 10-fold higher dose [1].

Decorporation Wound Contamination Plutonium Americium

Remarkable Prophylactic Efficacy: Protection When Administered 48 Hours Before Plutonium Exposure

A unique differentiator for 3,4,3-Li(1,2-HOPO) is its demonstrated prophylactic efficacy, a property not associated with DTPA. A single dose administered 48 hours prior to plutonium challenge resulted in a significant reduction in body retention [1].

Prophylaxis Plutonium Radiological Emergency

Favorable Toxicity Profile in a Non-Human Primate Model Compared to DTPA

A comparative toxicology study in baboons, a highly relevant model for predicting human safety, found that repeated administration of 3,4,3-Li(1,2-HOPO) did not induce significant kidney or liver toxicity, mirroring the safety profile of DTPA [1].

Toxicology Safety Non-Human Primate Preclinical

Key Application Scenarios for 3,4,3-Li(1,2-HOPO) Driven by Differentiated Preclinical Evidence


Emergency Stockpiling for Mass-Casualty Radiological Events

The oral bioavailability and superior efficacy of 3,4,3-Li(1,2-HOPO) over a three-fold higher dose of DTPA [1] make it a superior candidate for national strategic stockpiles. Unlike injectable DTPA, an oral formulation would enable rapid, large-scale distribution and self-administration in the aftermath of a nuclear accident or 'dirty bomb' detonation, overcoming a major logistical bottleneck in emergency response.

Prophylactic Protection for First Responders and Military Personnel

The unique prophylactic efficacy of 3,4,3-Li(1,2-HOPO), which has been demonstrated when administered 48 hours before plutonium exposure [2], enables a new protective strategy. Military units or hazmat teams could be pre-treated before entering a known contaminated zone, significantly reducing their risk of internal radionuclide deposition and subsequent long-term health consequences.

Treatment of Internal Contamination from Occupational Wounds

For workers in nuclear facilities, 3,4,3-Li(1,2-HOPO) offers a substantial improvement over DTPA for treating puncture wounds contaminated with plutonium or americium. Preclinical data show it reduces the body burden of these actinides by 10-fold and 4-fold more than DTPA, respectively, when using the same treatment regimen [3]. This superior efficacy translates to a lower retained dose and potentially reduced cancer risk for the affected individual.

Broad-Spectrum Decorporation for Multi-Isotope Contamination Scenarios

In scenarios involving a mixture of radionuclides, such as fallout from a nuclear detonation or a release from a spent fuel pool, the broader actinide chelation profile of 3,4,3-Li(1,2-HOPO) (including uranium and neptunium) offers a critical advantage over DTPA [4]. A single, broad-spectrum agent simplifies medical countermeasure logistics and ensures more comprehensive treatment when the exact isotopic composition of the contamination is unknown or complex.

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